molecular formula C14H16N4O2 B2562977 N-[(2-Methoxypyridin-4-yl)methyl]-5,6-dimethylpyrimidine-4-carboxamide CAS No. 2415471-12-2

N-[(2-Methoxypyridin-4-yl)methyl]-5,6-dimethylpyrimidine-4-carboxamide

Cat. No. B2562977
CAS RN: 2415471-12-2
M. Wt: 272.308
InChI Key: XAUVKFUPTXITQX-UHFFFAOYSA-N
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Description

N-[(2-Methoxypyridin-4-yl)methyl]-5,6-dimethylpyrimidine-4-carboxamide, also known as MPDC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MPDC is a pyrimidine-based compound that has been synthesized using various methods and has been found to exhibit promising biological activities.

Mechanism of Action

The mechanism of action of N-[(2-Methoxypyridin-4-yl)methyl]-5,6-dimethylpyrimidine-4-carboxamide is not fully understood. However, several studies have suggested that N-[(2-Methoxypyridin-4-yl)methyl]-5,6-dimethylpyrimidine-4-carboxamide exerts its biological effects by inhibiting various enzymes and signaling pathways. For example, N-[(2-Methoxypyridin-4-yl)methyl]-5,6-dimethylpyrimidine-4-carboxamide has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in regulating gene expression. N-[(2-Methoxypyridin-4-yl)methyl]-5,6-dimethylpyrimidine-4-carboxamide has also been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
N-[(2-Methoxypyridin-4-yl)methyl]-5,6-dimethylpyrimidine-4-carboxamide has been found to exhibit several biochemical and physiological effects. For example, N-[(2-Methoxypyridin-4-yl)methyl]-5,6-dimethylpyrimidine-4-carboxamide has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. N-[(2-Methoxypyridin-4-yl)methyl]-5,6-dimethylpyrimidine-4-carboxamide has also been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by inhibiting the NF-κB signaling pathway. Additionally, N-[(2-Methoxypyridin-4-yl)methyl]-5,6-dimethylpyrimidine-4-carboxamide has been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[(2-Methoxypyridin-4-yl)methyl]-5,6-dimethylpyrimidine-4-carboxamide in lab experiments is its high purity and stability. N-[(2-Methoxypyridin-4-yl)methyl]-5,6-dimethylpyrimidine-4-carboxamide can be easily synthesized using various methods and can be obtained in high yield and purity. Additionally, N-[(2-Methoxypyridin-4-yl)methyl]-5,6-dimethylpyrimidine-4-carboxamide exhibits potent biological activities, which makes it a valuable tool for studying various diseases. However, one of the limitations of using N-[(2-Methoxypyridin-4-yl)methyl]-5,6-dimethylpyrimidine-4-carboxamide in lab experiments is its relatively low solubility in water, which may limit its bioavailability and efficacy.

Future Directions

There are several future directions for the research on N-[(2-Methoxypyridin-4-yl)methyl]-5,6-dimethylpyrimidine-4-carboxamide. One of the potential applications of N-[(2-Methoxypyridin-4-yl)methyl]-5,6-dimethylpyrimidine-4-carboxamide is in the treatment of cancer. Further studies are needed to determine the efficacy and safety of N-[(2-Methoxypyridin-4-yl)methyl]-5,6-dimethylpyrimidine-4-carboxamide in preclinical and clinical settings. Additionally, N-[(2-Methoxypyridin-4-yl)methyl]-5,6-dimethylpyrimidine-4-carboxamide may have potential applications in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Further studies are needed to determine the mechanism of action and efficacy of N-[(2-Methoxypyridin-4-yl)methyl]-5,6-dimethylpyrimidine-4-carboxamide in these diseases. Finally, N-[(2-Methoxypyridin-4-yl)methyl]-5,6-dimethylpyrimidine-4-carboxamide may have potential applications in the field of epigenetics, as it has been found to inhibit the activity of HDACs. Further studies are needed to determine the potential of N-[(2-Methoxypyridin-4-yl)methyl]-5,6-dimethylpyrimidine-4-carboxamide as a therapeutic agent in epigenetic therapy.
Conclusion:
In conclusion, N-[(2-Methoxypyridin-4-yl)methyl]-5,6-dimethylpyrimidine-4-carboxamide is a pyrimidine-based compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. N-[(2-Methoxypyridin-4-yl)methyl]-5,6-dimethylpyrimidine-4-carboxamide exhibits potent biological activities and has been found to have potential applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. Further studies are needed to determine the efficacy and safety of N-[(2-Methoxypyridin-4-yl)methyl]-5,6-dimethylpyrimidine-4-carboxamide in preclinical and clinical settings, as well as its potential applications in the field of epigenetics.

Synthesis Methods

The synthesis of N-[(2-Methoxypyridin-4-yl)methyl]-5,6-dimethylpyrimidine-4-carboxamide has been achieved using various methods. One of the most commonly used methods involves the reaction of 2-methoxypyridine-4-carboxaldehyde and 5,6-dimethyluracil in the presence of a base. The resulting product is then treated with an acid to obtain N-[(2-Methoxypyridin-4-yl)methyl]-5,6-dimethylpyrimidine-4-carboxamide in high yield and purity.

Scientific Research Applications

N-[(2-Methoxypyridin-4-yl)methyl]-5,6-dimethylpyrimidine-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. Several studies have shown that N-[(2-Methoxypyridin-4-yl)methyl]-5,6-dimethylpyrimidine-4-carboxamide exhibits potent anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. N-[(2-Methoxypyridin-4-yl)methyl]-5,6-dimethylpyrimidine-4-carboxamide has also been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, N-[(2-Methoxypyridin-4-yl)methyl]-5,6-dimethylpyrimidine-4-carboxamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

N-[(2-methoxypyridin-4-yl)methyl]-5,6-dimethylpyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2/c1-9-10(2)17-8-18-13(9)14(19)16-7-11-4-5-15-12(6-11)20-3/h4-6,8H,7H2,1-3H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAUVKFUPTXITQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1C(=O)NCC2=CC(=NC=C2)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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